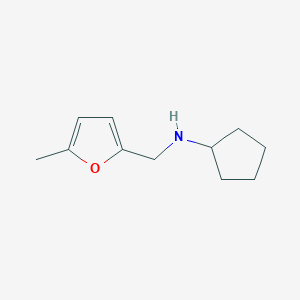![molecular formula C11H18O B6153011 6,6-dimethylspiro[2.5]octane-1-carbaldehyde CAS No. 1785212-51-2](/img/new.no-structure.jpg)
6,6-dimethylspiro[2.5]octane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[2.5]octane-1-carbaldehyde is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings share a single carbon atom
Preparation Methods
The synthesis of 6,6-dimethylspiro[2.5]octane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6,6-dimethylspiro[2.5]octane with an oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial production methods for this compound may involve more scalable and cost-effective approaches. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6,6-Dimethylspiro[2.5]octane-1-carbaldehyde undergoes various chemical reactions due to the presence of the reactive aldehyde group. Some of the common reactions include:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols.
Scientific Research Applications
6,6-Dimethylspiro[2.5]octane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique spiro structure makes it valuable in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate to investigate the mechanisms of these reactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 6,6-dimethylspiro[2.5]octane-1-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. For example, it can react with amino groups on proteins to form Schiff bases, which can alter protein function and activity. Additionally, the compound’s spiro structure may influence its interaction with molecular targets, contributing to its unique properties and effects .
Comparison with Similar Compounds
6,6-Dimethylspiro[2.5]octane-1-carbaldehyde can be compared with other spiro compounds and aldehydes to highlight its uniqueness:
Spiro[2.5]octane-1-carbaldehyde: This compound lacks the dimethyl substitution at the 6,6-positions, which may affect its reactivity and stability.
6,6-Dimethylspiro[2.5]octane-1,1,2,2-tetracarbonitrile:
Cyclohexanecarbaldehyde: A simpler aldehyde with a single ring structure, which lacks the complexity and unique reactivity of the spiro compound.
Properties
CAS No. |
1785212-51-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6,6-dimethylspiro[2.5]octane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-10(2)3-5-11(6-4-10)7-9(11)8-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
ISAOCOLNWXYXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2C=O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



